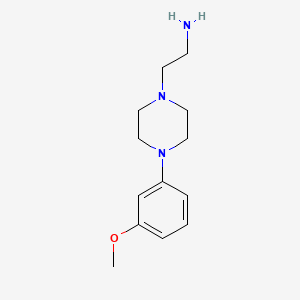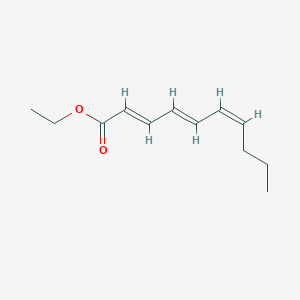
Ethyl (E,E,Z)-2,4,6-Decatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E,E,Z)-2,4,6-Decatrienoate is an organic compound characterized by its unique structure, which includes three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E,E,Z)-2,4,6-Decatrienoate typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic processes. These methods aim to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E,E,Z)-2,4,6-Decatrienoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alkanes or alcohols.
Scientific Research Applications
Ethyl (E,E,Z)-2,4,6-Decatrienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and the effects of different reaction conditions on product formation.
Biology: It is studied for its potential biological activity, including its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (E,E,Z)-2,4,6-Decatrienoate involves its interaction with specific molecular targets and pathways. For example, its conjugated double bonds allow it to participate in electron transfer reactions, which can affect cell signaling pathways and enzyme activity. Additionally, its structure allows it to interact with various receptors and proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl (E,E,Z)-2,4,6-Decatrienoate can be compared with other similar compounds, such as:
Ethyl (E,E,E)-2,4,6-Decatrienoate: This compound has a similar structure but with all double bonds in the E configuration. It may have different reactivity and biological activity compared to this compound.
Ethyl (Z,Z,Z)-2,4,6-Decatrienoate: This compound has all double bonds in the Z configuration, which can significantly affect its chemical properties and reactivity.
Ethyl (E,Z,E)-2,4,6-Decatrienoate: This compound has a different arrangement of double bonds, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl (2E,4E,6Z)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3/b7-6-,9-8+,11-10+ |
InChI Key |
HBJMCXQIYRADQA-KBPWROHVSA-N |
Isomeric SMILES |
CCC/C=C\C=C\C=C\C(=O)OCC |
Canonical SMILES |
CCCC=CC=CC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


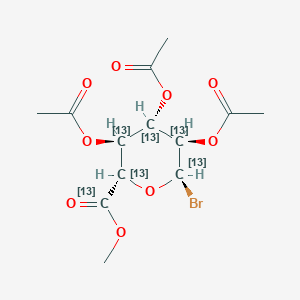
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
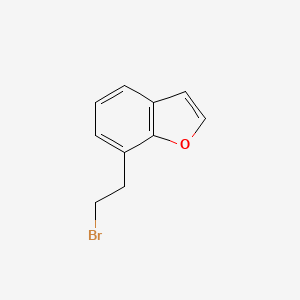
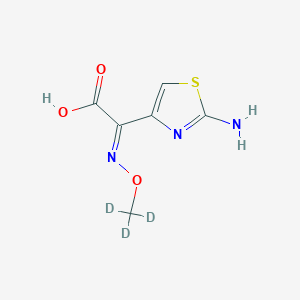
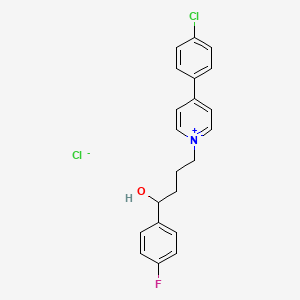

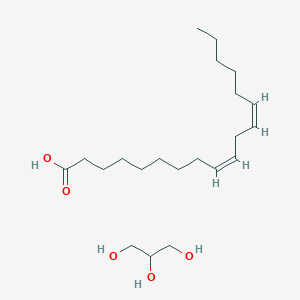
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
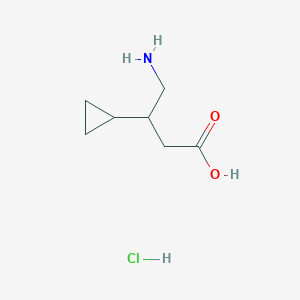
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
